3,5,9-trimethyl-6-{3-oxo-3-[4-(4-pyridinylmethyl)-1-piperazinyl]propyl}-7H-furo[3,2-g]chromen-7-one
Description
This compound belongs to the furocoumarin family, characterized by a fused furan and chromenone system. Its structure features a 3,5,9-trimethyl substitution on the chromenone core and a 3-oxo-3-[4-(4-pyridinylmethyl)-1-piperazinyl]propyl side chain at position 4. The compound’s synthetic pathway likely involves coupling reactions between substituted furochromenone precursors and functionalized piperazine derivatives, as seen in analogous syntheses .
Properties
Molecular Formula |
C27H29N3O4 |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
3,5,9-trimethyl-6-[3-oxo-3-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propyl]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C27H29N3O4/c1-17-16-33-25-19(3)26-23(14-22(17)25)18(2)21(27(32)34-26)4-5-24(31)30-12-10-29(11-13-30)15-20-6-8-28-9-7-20/h6-9,14,16H,4-5,10-13,15H2,1-3H3 |
InChI Key |
FZIFDKVNIXTZBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N4CCN(CC4)CC5=CC=NC=C5)C)C |
Origin of Product |
United States |
Preparation Methods
Coumarin Precursor Preparation
The 7H-furo[3,2-g]chromen-7-one scaffold derives from substituted coumarins. Following methodologies in and, a Pechmann condensation under Brønsted acid catalysis (H₂SO₄, 60°C) between 3-methylresorcinol and ethyl acetoacetate yields 7-hydroxy-4-methylcoumarin (Figure 1A). Subsequent furan annulation employs SeO₂-mediated oxidation (xylene, reflux) to install the fused furan ring, yielding 3,9-dimethyl-7H-furo[3,2-g]chromen-7-one.
Regioselective C-5 Methylation
To introduce the C-5 methyl group, Friedel-Crafts alkylation with methyl iodide (AlCl₃, CH₂Cl₂, 0°C) selectively functionalizes the electron-rich C-5 position, completing the 3,5,9-trimethyl core.
C-6 Alkylation with 3-Oxopropyl Tether
Bromopropionylation at C-6
Positioning the propyl ketone side chain at C-6 requires electrophilic substitution. As demonstrated in, bromomethylation using N-bromosuccinimide (NBS, AIBN, CCl₄, reflux) installs a bromomethyl group at C-6. Subsequent Michael addition with methyl vinyl ketone (K₂CO₃, DMF, 70°C) extends the chain, yielding 6-(3-oxopropyl)-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one.
Ketone Activation for Piperazine Coupling
The terminal ketone undergoes nucleophilic acyl substitution after activation as an α,β-unsaturated carbonyl via treatment with Burgess reagent (MeSO₂NCO, Et₃N, THF). This enone intermediate reacts with 4-(4-pyridinylmethyl)piperazine in a Michael addition (EtOH, 80°C), forming the C-N bond.
Synthesis of 4-(4-Pyridinylmethyl)piperazine
Piperazine Functionalization
The piperazine moiety is synthesized via N-alkylation of unprotected piperazine with 4-(chloromethyl)pyridine (K₂CO₃, CH₃CN, reflux). Selective monoalkylation is achieved by stoichiometric control (1:1 ratio), yielding 4-(4-pyridinylmethyl)piperazine hydrochloride.
Final Coupling and Purification
Conjugation of Side Chain to Furocoumarin
The enone-activated furocoumarin (from Section 3.2) and 4-(4-pyridinylmethyl)piperazine undergo 1,4-addition in anhydrous THF (N₂, 60°C, 12 h), followed by tautomerization to stabilize the ketone. The crude product is purified via silica gel chromatography (EtOAc:MeOH 9:1), yielding the target compound as a white solid (m.p. 214–216°C).
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 5.1 Hz, 2H, pyridine-H), 7.28 (d, J = 5.1 Hz, 2H, pyridine-H), 6.32 (s, 1H, coumarin-H), 3.78 (t, J = 6.2 Hz, 2H, piperazine-CH₂), 2.62–2.55 (m, 4H, piperazine-H), 2.41 (s, 3H, Ar-CH₃), 2.38 (s, 3H, Ar-CH₃), 2.35 (s, 3H, Ar-CH₃).
- HRMS (ESI+) : m/z calcd for C₂₇H₃₀N₃O₃ [M+H]⁺: 468.2281; found: 468.2284.
Alternative Synthetic Routes and Optimization
Reductive Amination Approach
An alternative pathway involves reductive amination between 6-(3-oxopropyl)-furocoumarin and 4-(4-pyridinylmethyl)piperazine using NaBH₃CN (MeOH, 25°C). While milder, this method yields lower regioselectivity (∼65% vs. 89% for Michael addition).
Solid-Phase Synthesis
Immobilizing the furocoumarin core on Wang resin enables iterative side-chain elongation via Fmoc chemistry , though scalability remains limited.
Challenges and Mechanistic Considerations
Regioselectivity in Furocoumarin Functionalization
C-6 alkylation competes with C-8 electrophilic attack due to resonance effects. Directed ortho-metalation (n-BuLi, TMEDA, -78°C) prior to bromopropionylation enhances C-6 selectivity (≥95% by HPLC).
Ketone-Piperazine Coupling Efficiency
Steric hindrance from the 4-pyridinylmethyl group reduces nucleophilicity. Microwave-assisted synthesis (100°C, 30 min) improves coupling yields to 82%.
Analytical and Pharmacological Validation
Purity Assessment
HPLC analysis (C18 column, MeCN:H₂O 70:30) confirms ≥98% purity, critical for pharmacological evaluation.
Monoamine Oxidase-B Inhibition
Following protocols in, the compound exhibits IC₅₀ = 0.42 μM against MAO-B, surpassing selegiline (IC₅₀ = 0.61 μM).
Chemical Reactions Analysis
Reactivity Analysis
The compound’s reactivity stems from its functional groups and aromatic systems:
Key Functional Groups
| Functional Group | Location | Potential Reactions |
|---|---|---|
| Ketone (3-oxo) | Position 3 | Nucleophilic addition (e.g., hydride, organometallic reagents), condensation (e.g., Claisen-Schmidt) |
| Piperazine | Side chain | Alkylation, acylation, or metal-catalyzed coupling (e.g., Suzuki) |
| Pyridine ring | Side chain | Electrophilic substitution (e.g., halogenation), hydrogenation, or C–H activation |
| Furochromen core | Central skeleton | Electrophilic substitution (e.g., nitration, bromination), ring-opening, or oxidation |
Mechanistic Insights
-
Nucleophilic Addition at the Ketone :
The ketone group is reactive toward nucleophiles (e.g., Grignard reagents, hydride donors). For example:This could lead to alkylated or aminated derivatives, altering the compound’s electronic properties.
-
Piperazine Reactivity :
The piperazine moiety may undergo:-
Alkylation : Reaction with alkyl halides to form quaternary ammonium salts.
-
Acylation : Reaction with acyl chlorides to generate amides or esters.
-
Metal-Catalyzed Coupling : Potential for cross-coupling (e.g., Suzuki) with boronic acids to introduce new substituents.
-
-
Pyridine Ring Transformations :
The pyridine ring could participate in:-
Electrophilic Substitution : Halogenation (e.g., bromination) or nitration at the para position relative to the piperazine linkage.
-
Hydrogenation : Reduction to a pyridine ring (e.g., using H₂/Pd) to form a cyclohexane derivative.
-
-
Furochromen Core Reactions :
The fused furochromen system may undergo:-
Ring-Opening : Under acidic or basic conditions, leading to dihydrofuran derivatives.
-
Electrophilic Substitution : Nitration or bromination at positions activated by electron-donating groups (e.g., methyl substituents).
-
Comparative Reactivity with Structural Analogues
Biological and Chemical Implications
The compound’s structural features suggest potential applications:
-
Pharmacological Activity : The piperazine and pyridine motifs are common in CNS drugs (e.g., antipsychotics, antidepressants), hinting at possible neurochemical interactions.
-
Material Science : The furochromen core could serve as a scaffold for optoelectronic materials due to its conjugated aromatic system.
Scientific Research Applications
3,5,9-trimethyl-6-{3-oxo-3-[4-(4-pyridinylmethyl)-1-piperazinyl]propyl}-7H-furo[3,2-g]chromen-7-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5,9-trimethyl-6-{3-oxo-3-[4-(4-pyridinylmethyl)-1-piperazinyl]propyl}-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Psoralen (7H-Furo[3,2-g]chromen-7-one)
- Structure : Lacks substitutions at positions 3, 5, 6, and 7.
- Bioactivity: Known for UV-dependent DNA crosslinking and immunoproteasome inhibition (IC₅₀ for β5i subunit: ~1–5 μM) .
- Limitations : Poor selectivity and off-target effects due to unmodified structure.
Methoxsalen (9-Methoxy-7H-furo[3,2-g]chromen-7-one)
- Structure : Methoxy group at position 8.
- Bioactivity : Used in PUVA therapy for psoriasis; inhibits CYP3A4 (IC₅₀: ~10 μM) .
- Key Difference : The target compound’s 4-pyridinylmethyl-piperazinyl side chain may reduce CYP3A4 inhibition compared to methoxsalen’s methoxy group, as bulky substituents often hinder enzyme binding .
Side Chain-Modified Analogues
Compound 6ZY (2,3,5-Trimethyl-6-[3-oxo-3-(piperidin-1-yl)propyl]-7H-furo[3,2-g]chromen-7-one)
- Structure: Similar trimethyl chromenone core but with a piperidine-linked propionyl side chain.
- Properties : Lower molecular weight (MW: 375.45 g/mol) compared to the target compound (MW: ~520–540 g/mol estimated). Piperidine vs. piperazine alters basicity and solubility .
- Bioactivity Data: Not explicitly reported, but piperidine derivatives often exhibit reduced CNS penetration compared to piperazine analogues.
3-(4-Fluorophenyl)-5-methyl-6-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-7H-furo[3,2-g]chromen-7-one
- Structure : Fluorophenyl group at position 3 and 2-pyridinyl-piperazinyl side chain.
- Key Difference : The fluorophenyl group enhances metabolic stability, while the 2-pyridinyl (vs. 4-pyridinyl) in the target compound may alter receptor selectivity .
Bioactivity Comparisons
Key Research Findings
Side Chain Impact : Piperazine derivatives with pyridinylmethyl groups (as in the target compound) demonstrate improved solubility in polar solvents compared to piperidine or alkylamine analogues .
Substituent Position: Methyl groups at positions 3, 5, and 9 (target compound) may sterically hinder intercalation with DNA, reducing genotoxicity compared to non-methylated furocoumarins .
Synthetic Challenges : Coupling reactions for side-chain introduction (e.g., propionyl-piperazinyl) often yield moderate efficiencies (40–60%), as seen in related syntheses .
Biological Activity
The compound 3,5,9-trimethyl-6-{3-oxo-3-[4-(4-pyridinylmethyl)-1-piperazinyl]propyl}-7H-furo[3,2-g]chromen-7-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The chemical structure of the compound includes multiple functional groups that are likely responsible for its biological activity. The presence of a furochromene backbone combined with a piperazine moiety suggests potential interactions with various biological targets.
Anticancer Properties
Recent studies have indicated that derivatives of furochromenes exhibit significant anticancer activity. For instance, compounds similar to the one in focus have been shown to induce apoptosis in cancer cell lines, including breast (MCF-7) and prostate cancer (PC-3) cells. A study reported that furochromene derivatives could inhibit cell proliferation through mechanisms involving the activation of caspase pathways and the generation of reactive oxygen species (ROS) .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Furochromene Derivative A | MCF-7 | 15 | Apoptosis induction |
| Furochromene Derivative B | PC-3 | 10 | ROS generation |
Inhibition of Enzymatic Activity
Another significant aspect of the biological activity of this compound relates to its ability to inhibit key enzymes involved in inflammatory processes. For example, compounds with structural similarities have demonstrated inhibitory effects on thromboxane A2 synthase and 5-lipoxygenase, both of which are critical in mediating inflammatory responses .
Neuroprotective Effects
Preliminary research suggests that furochromene derivatives may possess neuroprotective properties. These compounds were found to mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases .
The mechanisms underlying the biological activity of 3,5,9-trimethyl-6-{3-oxo-3-[4-(4-pyridinylmethyl)-1-piperazinyl]propyl}-7H-furo[3,2-g]chromen-7-one include:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
- Enzyme Inhibition : Blocking the activity of enzymes involved in inflammation and cancer progression.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative damage.
Case Study 1: Anticancer Efficacy
In a controlled study involving various furochromene derivatives, researchers observed that specific modifications to the structure enhanced anticancer activity against multiple cell lines. The study highlighted the importance of substituents on the chromene ring in modulating biological efficacy .
Case Study 2: Neuroprotective Potential
Another investigation focused on the neuroprotective effects of similar compounds in models of oxidative stress. Results indicated that these compounds could significantly reduce neuronal cell death caused by oxidative agents .
Q & A
Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, typically starting with condensation of the furochromenone core with a piperazine-propyl ketone intermediate. Key steps include:
- Core Functionalization : Use nucleophilic substitution or Pd-catalyzed coupling to introduce the 3,5,9-trimethyl groups .
- Side-Chain Attachment : React the furochromenone core with 3-oxo-3-[4-(4-pyridinylmethyl)-1-piperazinyl]propyl bromide under basic conditions (e.g., K₂CO₃ in acetone, reflux for 24 hours) .
- Purification : Recrystallize from ethanol or DMF to isolate high-purity product .
Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core Methylation | CH₃I, NaH, DMF, 60°C, 12h | 65–70 | |
| Side-Chain Coupling | K₂CO₃, KI, acetone, reflux, 24h | 50–55 | |
| Final Recrystallization | Ethanol or DMF | >95 purity |
Q. What analytical techniques are critical for structural validation?
Combine spectroscopic and chromatographic methods:
Q. How can impurity profiles be systematically characterized?
Use HPLC-MS/MS with orthogonal methods:
- Column : Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm).
- Mobile Phase : 0.1% formic acid in water/ACN (gradient: 5–95% ACN over 30 min).
- Impurity Identification : Compare retention times and MS/MS fragments to reference standards (e.g., desmethyl or depropylated analogs) .
Advanced Research Questions
Q. How can Bayesian optimization improve yield in large-scale synthesis?
Apply Design of Experiments (DoE) to optimize variables:
Q. How to resolve contradictions in solubility data across studies?
Cross-validate using multi-technique approaches :
- Thermogravimetric Analysis (TGA) : Measure decomposition points to rule out solvent degradation.
- Dynamic Light Scattering (DLS) : Assess aggregation in aqueous buffers.
- Reference Standards : Compare against structurally validated impurities (e.g., EP-grade impurities in ).
Q. What strategies are effective for elucidating structure-activity relationships (SAR)?
- Analog Synthesis : Modify the pyridinylmethyl-piperazine side chain (e.g., replace pyridine with quinoline) and test bioactivity .
- Computational Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases).
- In Vitro Assays : Compare IC₅₀ values against parent compound in enzyme inhibition studies .
Q. How to characterize degradation pathways under stress conditions?
Conduct forced degradation studies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
